molecular formula C13H12N2O B14692950 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 24733-08-2

2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B14692950
CAS No.: 24733-08-2
M. Wt: 212.25 g/mol
InChI Key: BZLBFMNNOIOWQQ-UHFFFAOYSA-N
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Description

2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of an acid catalyst, followed by cyclization to form the oxazine ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific ring structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

24733-08-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)12-9-15-13-11(16-12)7-4-8-14-13/h1-8,12H,9H2,(H,14,15)

InChI Key

BZLBFMNNOIOWQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1)N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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